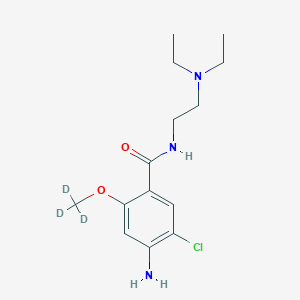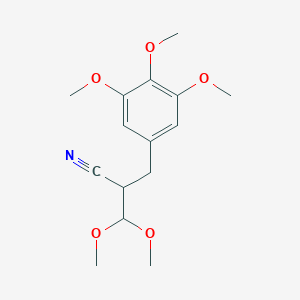
N-(5-Amino-2-méthylphényl)-4-(3-pyridyl)-2-pyrimidineamine
Vue d'ensemble
Description
Il inhibe la synthèse de l'acide oléique et de l'acide tuberculostearic, qui sont des composants essentiels de la paroi cellulaire de Mycobacterium tuberculosis . Le thiocarlide a montré une activité antimycobactérienne considérable in vitro et est efficace contre les souches multirésistantes de Mycobacterium tuberculosis .
Applications De Recherche Scientifique
Thiocarlide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of thiourea derivatives.
Biology: Studied for its antimycobacterial properties and its mechanism of action against Mycobacterium tuberculosis.
Medicine: Investigated for its potential use in treating multi-drug resistant tuberculosis.
Industry: Used in the development of new antimicrobial agents and as a reference compound in drug development
Mécanisme D'action
Target of Action
The compound, also known as 6-methyl-N1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine, is primarily targeted towards tyrosine kinase inhibitors . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades. They play pivotal roles in cellular functions such as cell growth, differentiation, metabolism, and division .
Mode of Action
This compound interacts with its target, the tyrosine kinase, by inhibiting its activity . The inhibition of tyrosine kinase disrupts the signal transduction pathways, thereby preventing the activation of proteins that would otherwise promote cell proliferation and survival .
Biochemical Pathways
The compound affects the Bcr-Abl tyrosine kinase pathway . This pathway is critical in certain types of cancers, including chronic myelogenous leukemia (CML) and acute lymphocytic leukemia (ALL) that are Philadelphia chromosome-positive (Ph+) . By inhibiting this pathway, the compound can potentially halt the progression of these cancers .
Result of Action
By inhibiting the Bcr-Abl tyrosine kinase pathway, the compound can disrupt cell proliferation and survival, leading to a halt in the progression of certain types of cancers . This can result in the reduction of cancerous cells and potentially lead to the remission of the disease .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
Le thiocarlide peut être synthétisé par la réaction de la 4-(3-méthylbutoxy)aniline avec le thiophosgène. La réaction implique la formation d'une liaison thiourée entre deux molécules de 4-(3-méthylbutoxy)aniline. Les conditions de réaction nécessitent généralement un solvant tel que le dichlorométhane et une base telle que la triéthylamine pour neutraliser l'acide chlorhydrique formé pendant la réaction .
Méthodes de production industrielle
La production industrielle du thiocarlide suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'utilisation de grands réacteurs et un contrôle précis des conditions de réaction pour assurer un rendement élevé et une pureté élevée du produit final. L'utilisation de systèmes automatisés pour surveiller et contrôler les paramètres de réaction est courante dans les environnements industriels .
Analyse Des Réactions Chimiques
Types de réactions
Le thiocarlide subit plusieurs types de réactions chimiques, notamment :
Oxydation : Le thiocarlide peut être oxydé pour former des sulfoxydes et des sulfones.
Réduction : La réduction du thiocarlide peut conduire à la formation d'amines.
Substitution : Le thiocarlide peut subir des réactions de substitution nucléophile, en particulier au niveau de la partie thiourée.
Réactifs et conditions courantes
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont utilisés.
Substitution : Des nucléophiles comme les amines et les alcools peuvent réagir avec le thiocarlide en conditions basiques.
Principaux produits formés
Oxydation : Sulfoxydes et sulfones.
Réduction : Amines.
Substitution : Divers dérivés de thiourée substitués.
Applications de la recherche scientifique
Le thiocarlide a plusieurs applications de recherche scientifique, notamment :
Chimie : Utilisé comme réactif en synthèse organique pour la préparation de dérivés de thiourée.
Biologie : Étudié pour ses propriétés antimycobactériennes et son mécanisme d'action contre Mycobacterium tuberculosis.
Médecine : Enquête sur son utilisation potentielle dans le traitement de la tuberculose multirésistante.
Industrie : Utilisé dans le développement de nouveaux agents antimicrobiens et comme composé de référence dans le développement de médicaments
Mécanisme d'action
Le thiocarlide exerce ses effets en inhibant la synthèse de l'acide oléique et de l'acide tuberculostearic, qui sont des composants essentiels de la paroi cellulaire de Mycobacterium tuberculosis. Cette inhibition perturbe l'intégrité de la paroi cellulaire bactérienne, conduisant à la mort cellulaire. Les cibles moléculaires du thiocarlide comprennent les enzymes impliquées dans la synthèse des acides gras, telles que la réductase de l'énoyl-acyl transporteur de protéines .
Comparaison Avec Des Composés Similaires
Le thiocarlide est similaire à d'autres médicaments à base de thiourée utilisés dans le traitement de la tuberculose, tels que l'isoniazide et l'éthionamide. Le thiocarlide a un mécanisme d'action unique car il inhibe partiellement la synthèse des acides gras, contrairement à l'isoniazide et à l'éthionamide, qui ciblent principalement la synthèse de l'acide mycolique .
Composés similaires
Isoniazide : Un médicament antituberculeux de première ligne qui inhibe la synthèse de l'acide mycolique.
Éthionamide : Un médicament antituberculeux de deuxième ligne qui cible également la synthèse de l'acide mycolique.
Prothionamide : Similaire à l'éthionamide, utilisé dans le traitement de la tuberculose résistante aux médicaments.
La capacité unique du thiocarlide à inhiber la synthèse des acides gras en fait un ajout précieux à l'arsenal de médicaments utilisés pour lutter contre la tuberculose, en particulier dans les cas de souches multirésistantes.
Propriétés
IUPAC Name |
4-methyl-3-N-(4-pyridin-3-ylpyrimidin-2-yl)benzene-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5/c1-11-4-5-13(17)9-15(11)21-16-19-8-6-14(20-16)12-3-2-7-18-10-12/h2-10H,17H2,1H3,(H,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGAIPGVQJVGBIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)NC2=NC=CC(=N2)C3=CN=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30433443 | |
| Record name | 4-Methyl-N~3~-[4-(pyridin-3-yl)pyrimidin-2-yl]benzene-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30433443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
152460-10-1 | |
| Record name | 6-Methyl-N-[4-(pyridin-3-yl)pyrimidin-2-yl]benzene-1,3-diamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=152460-10-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Imatinib amine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152460101 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methyl-N~3~-[4-(pyridin-3-yl)pyrimidin-2-yl]benzene-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30433443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Benzenediamine, 4-methyl-N3-[4-(3-pyridinyl)-2-pyrimidinyl] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.412 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | IMATINIB AMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JR9RZF7KDS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine in the synthesis of Imatinib Mesylate?
A: N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine is a vital precursor in the synthesis of Imatinib Mesylate. [, , ] It reacts with 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid or its derivatives to form the final active pharmaceutical ingredient. Different synthetic routes utilize various catalysts and reaction conditions, impacting overall yield and purity. []
Q2: Can you describe a common synthetic route for Imatinib Mesylate utilizing N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine?
A: One method involves reacting N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine with 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid in the presence of a phosphite ester catalyst (like trimethyl phosphate) and an organic solvent like N,N-dimethylformamide. [] This reaction typically occurs at elevated temperatures (50-90°C). The resulting product is then further processed to obtain the final Imatinib Mesylate form.
Q3: Are there analytical methods available to detect N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine as an impurity in Imatinib Mesylate?
A: Yes, sensitive and selective LC-MS/MS methods have been developed to quantify N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine in Imatinib Mesylate. [] This is crucial for quality control as even trace amounts of unreacted starting materials or impurities can impact drug safety and efficacy.
Q4: What are the advantages of the reported synthetic methods using N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine for Imatinib Mesylate production?
A: Some reported advantages include simplified reaction steps, [] readily available starting materials, [] relatively mild reaction conditions, [] and high product yields (up to 95%). [] These factors contribute to the feasibility of large-scale industrial production of Imatinib Mesylate.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2-(3-Oxobutyl)]-4-{4-[4-(4-hydroxyphenyl)-piperazin-1-yl]-phenyl}-2,4-dihydro-[1,2,4-triazol-3-one](/img/structure/B18748.png)
![2-[2-(3-Oxobutyl)]-4-{4-[4-(4-methoxyphenyl)-piperazin-1-yl]-phenyl}-2,4-dihydro-[1,2,4-triazol-3-one](/img/structure/B18749.png)


![Butanal, 4-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B18758.png)




![benzyl 2-[[(2R)-3-benzylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]acetate](/img/structure/B18775.png)
![Tetrazolo[5,1-a]phthalazine](/img/structure/B18776.png)
